molecular formula C8H9NOS B101930 1,3-Dimethyl-2-(sulfinylamino)benzene CAS No. 17420-02-9

1,3-Dimethyl-2-(sulfinylamino)benzene

Cat. No.: B101930
CAS No.: 17420-02-9
M. Wt: 167.23 g/mol
InChI Key: IVRVOUXRJSMZTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl-2-(sulfinylamino)benzene, also known as N-Sulfinyl-2,6-dimethylaniline, is a chemical compound with the CAS Registry Number 17420-02-9 . It has a molecular formula of C8H9NOS and a molecular weight of 167.23 g/mol . This compound is characterized by its N-sulfinyl functional group bonded to a dimethyl-substituted benzene ring. As an N-sulfinyl imine, it is expected to serve as a versatile synthetic intermediate and electrophile in organic synthesis, particularly in the formation of carbon-nitrogen and sulfur-nitrogen bonds. These properties make it a valuable reagent for researchers developing novel synthetic methodologies, constructing heterocyclic compounds, or exploring new catalytic processes . The compound requires careful handling due to its potential hazards. It is classified with the signal word "Danger" and carries hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment is advised. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dimethyl-2-(sulfinylamino)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NOS/c1-6-4-3-5-7(2)8(6)9-11-10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVRVOUXRJSMZTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N=S=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1,3 Dimethyl 2 Sulfinylamino Benzene

Established Reaction Pathways for Aryl N-Sulfinylamine Formation

The formation of aryl N-sulfinylamines is a well-documented transformation, traditionally relying on the reaction between a primary arylamine and thionyl chloride. This approach has been adapted for a wide range of substituted anilines, including the sterically hindered 2,6-dimethylaniline (B139824).

Synthesis from 2,6-Dimethylaniline Precursors

3 ArNH₂ + SOCl₂ → ArNSO + 2 [ArNH₃]Cl

This method is widely applicable for the synthesis of various N-sulfinylanilines.

Optimized Reaction Conditions and Catalyst Systems

While the direct reaction of 2,6-dimethylaniline with thionyl chloride is feasible, optimizing the reaction conditions is crucial for achieving high yields and purity. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and the use of a base to neutralize the HCl byproduct.

Commonly, a non-protic solvent such as dichloromethane, diethyl ether, or toluene (B28343) is employed to prevent hydrolysis of the thionyl chloride and the N-sulfinylamine product. The reaction is often conducted at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and minimize side reactions. The dropwise addition of thionyl chloride to the aniline (B41778) solution is also a standard practice to maintain control over the reaction.

The use of a tertiary amine base, such as triethylamine (B128534) or pyridine, in place of excess aniline can simplify product purification by avoiding the formation of large amounts of aniline hydrochloride salt. The base is typically used in a stoichiometric amount relative to the thionyl chloride.

Table 1: Illustrative Optimized Reaction Conditions for N-Sulfinylation of Anilines This data is generalized from typical N-sulfinylation reactions, as specific optimized conditions for 1,3-Dimethyl-2-(sulfinylamino)benzene were not detailed in the surveyed literature.

Parameter Condition Rationale
Solvent Dichloromethane Inert, good solubility for reactants.
Temperature 0 °C to room temp. Controls exothermicity, minimizes side products.
Base Triethylamine (2.1 equiv.) Neutralizes HCl, simplifies workup.
Reactant Ratio Aniline:SOCl₂ (1:1.05) Slight excess of SOCl₂ ensures complete conversion.
Addition Slow, dropwise Maintains reaction control.
Typical Yield 60-90% Varies with substrate and specific conditions.

Mechanistic Insights into N-Sulfinylation Processes

The mechanism of N-sulfinylation of anilines with thionyl chloride is generally understood to proceed through a nucleophilic attack of the amine on the sulfur atom of thionyl chloride. This is followed by a series of elimination steps.

The initial step involves the lone pair of electrons on the nitrogen atom of 2,6-dimethylaniline attacking the electrophilic sulfur atom of thionyl chloride. This forms a tetrahedral intermediate. Subsequently, a chloride ion is eliminated, and a proton is lost from the nitrogen atom, a process facilitated by a base (either another molecule of aniline or an added base like triethylamine). This results in the formation of an N-sulfinylammonium chloride intermediate. A second elimination of HCl then occurs to yield the final this compound product. The steric hindrance from the two methyl groups in the ortho positions of 2,6-dimethylaniline can influence the rate of the reaction but does not prevent it from occurring.

Development of Novel Synthetic Routes

While the reaction with thionyl chloride is a mainstay, ongoing research focuses on developing new synthetic methodologies that offer improved selectivity, efficiency, and milder reaction conditions.

Exploration of Chemo- and Regioselective Synthesis

For aniline derivatives with multiple nucleophilic sites, achieving chemo- and regioselectivity in N-sulfinylation can be a challenge. In the case of 2,6-dimethylaniline, the primary amine is the sole nucleophilic site for reaction with thionyl chloride, ensuring high regioselectivity for N-sulfinylation. However, in more complex aniline precursors, protecting groups may be necessary to ensure that the sulfinylation occurs at the desired amino group. The inherent reactivity of the primary amine in 2,6-dimethylaniline makes it highly chemoselective for this transformation in the absence of other, more reactive functional groups.

Catalytic Approaches for Enhanced Efficiency and Yield

Recent advancements in organic synthesis have led to the exploration of catalytic methods for the formation of sulfur-nitrogen bonds. While direct catalytic N-sulfinylation of anilines with thionyl chloride is not extensively documented, related catalytic systems for the synthesis of sulfinamides from N-sulfinylamines have been developed. These often employ transition metal catalysts such as palladium and nickel.

For instance, palladium-catalyzed cross-coupling reactions of aryl halides with N-sulfinylamines have been reported for the synthesis of sulfinamides. Similarly, nickel-catalyzed additions of arylboronic acids to N-sulfinylamines provide another route to these compounds. These catalytic methods, while not directly producing this compound, highlight the potential for developing catalytic routes for its synthesis, possibly through the activation of a suitable sulfur source under milder conditions than those required with thionyl chloride. Such approaches could offer advantages in terms of functional group tolerance and reduced waste generation.

Table 2: Examples of Catalytic Systems for Related Sulfinamide Synthesis This table presents catalytic systems for reactions involving N-sulfinylamines, suggesting potential avenues for catalytic synthesis of the target compound.

Catalyst System Reactants Product Type
Palladium(0) complexes Aryl Halide + N-Sulfinylamine Aryl Sulfinamide
Nickel(II)/ligand Arylboronic Acid + N-Sulfinylamine Aryl Sulfinamide
Copper(I)/ligand Thiol + Amine (oxidative coupling) Sulfenamide

Green Chemistry Principles in the Preparation of this compound

The traditional and most common method for synthesizing N-sulfinylamines involves the reaction of a primary amine with thionyl chloride (SOCl₂). nih.gov For this compound, the precursor is 2,6-dimethylaniline. The established reaction proceeds as follows:

3 C₆H₃(CH₃)₂NH₂ + SOCl₂ → C₆H₃(CH₃)₂NSO + 2 [C₆H₃(CH₃)₂NH₃]Cl wikipedia.org

While effective, this synthesis route presents several challenges when evaluated through the lens of green chemistry. The reaction uses a noxious and moisture-sensitive reagent, thionyl chloride, and produces a significant amount of hydrochloride salt as a byproduct, which lowers the atom economy. nih.govwikipedia.orgnih.gov In striving for more sustainable chemical processes, the application of green chemistry principles to the synthesis of this compound is a critical area of development. nih.gov

Key Green Chemistry Principles and Their Application:

Waste Prevention: A core principle is to minimize waste. The traditional method generates two equivalents of amine hydrochloride salt for every equivalent of product. wikipedia.org Alternative synthetic routes that improve atom economy and reduce byproduct formation are desirable.

Less Hazardous Chemical Synthesis: Thionyl chloride is a corrosive and hazardous reagent. nih.gov Research into alternative, less hazardous sulfinylating agents is a key goal. While direct replacements for this specific transformation are not yet widely established, the broader field of sulfonamide synthesis has seen the development of methods that avoid harsh chlorinating agents. researchgate.net

Safer Solvents and Auxiliaries: The synthesis of N-sulfinylanilines has often been performed in solvents like benzene (B151609). researchgate.net Green chemistry encourages the use of safer, more environmentally benign solvents. For related syntheses, such as for sulfonamides, water has been successfully employed as a solvent, which drastically reduces the environmental impact. researchgate.netrsc.org Adopting aqueous media or other green solvents could be a significant improvement.

Design for Energy Efficiency: Many classical procedures require elevated temperatures (refluxing conditions) to proceed to completion. nih.gov Developing catalytic systems or more reactive reagents that allow the synthesis to be performed at ambient temperature would reduce energy consumption.

Use of Catalysis: Catalytic methods are preferred over stoichiometric reagents. While the thionyl chloride reaction is stoichiometric, exploring catalytic routes for N-S bond formation could lead to more efficient and sustainable processes. For example, catalytic approaches have been developed for the synthesis of the precursor, N,N-dimethylaniline, which can improve selectivity and efficiency. researchgate.net

The table below summarizes the comparison between traditional and potential green synthetic approaches for N-sulfinylamines.

PrincipleTraditional Method (Thionyl Chloride)Potential Green Alternative
Reagents Stoichiometric, hazardous (SOCl₂) nih.govCatalytic, less hazardous reagents
Solvents Often uses volatile organic compounds (e.g., benzene) researchgate.netWater, benign solvents researchgate.netrsc.org
Byproducts 2 equivalents of hydrochloride salt wikipedia.orgMinimal or recyclable byproducts
Energy Often requires heating/reflux nih.govAmbient temperature conditions

Advanced Isolation and Purification Strategies for this compound

The isolation and purification of this compound are critical steps to ensure the compound is suitable for subsequent reactions or analysis. Due to the moisture sensitivity of many sulfinylamines, these procedures must be conducted under anhydrous conditions. nih.gov After the initial reaction, a primary workup typically involves filtration to remove the amine hydrochloride salt byproduct, followed by removal of the solvent under reduced pressure.

Advanced purification techniques are then employed to achieve high purity. The choice of method depends on the physical state of the compound (solid or liquid) and the nature of any impurities.

Column Chromatography: Flash column chromatography is a widely used and effective technique for purifying sulfinamides and related compounds. nih.gov A silica (B1680970) gel stationary phase is typically used, with a mobile phase consisting of a mixture of non-polar and moderately polar solvents.

Table 1: Typical Conditions for Column Chromatography Purification
ParameterConditionPurpose
Stationary PhaseSilica Gel (SiO₂)Adsorbent for separating compounds based on polarity.
Mobile PhaseHexane/Ethyl Acetate GradientEluent system to separate the target compound from impurities. The gradient is adjusted for optimal separation.
MonitoringThin Layer Chromatography (TLC)To track the progress of the separation and identify fractions containing the pure product. guidechem.com

Crystallization: If this compound is a solid, crystallization is an excellent method for achieving high purity. This technique relies on the differential solubility of the compound and its impurities in a chosen solvent system at varying temperatures. The process involves dissolving the crude product in a minimum amount of a suitable hot solvent and allowing it to cool slowly, promoting the formation of well-defined crystals of the pure compound. unifr.ch Techniques such as slow evaporation or solvent layering (diffusion) can also be employed to obtain high-quality crystals. unifr.ch Care must be taken to use clean glassware free of dust or scratches to avoid uncontrolled nucleation. unifr.ch

High-Performance Liquid Chromatography (HPLC): For achieving very high levels of purity, particularly on an analytical or semi-preparative scale, High-Performance Liquid Chromatography (HPLC) is the method of choice. Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., acetonitrile/water), is commonly used for organic molecules. The high resolving power of HPLC allows for the separation of closely related impurities. nih.gov

Supercritical Fluid Chromatography (SFC): SFC is an advanced chromatographic technique that serves as a greener alternative to HPLC. It uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. researchgate.net The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and reduced consumption of organic solvents, aligning with green chemistry principles. SFC has been successfully applied to the separation of sulfonamides and other related sulfur-containing compounds. researchgate.net

Table 2: Comparison of Advanced Purification Techniques
TechniquePrincipleAdvantagesPrimary Application
Column ChromatographyDifferential adsorption on a solid phase.Scalable, widely applicable, cost-effective. nih.govRoutine laboratory purification.
CrystallizationDifferential solubility.Can yield very high purity, provides solid-form material. unifr.chPurification of solid compounds.
HPLCHigh-pressure liquid chromatography with high resolving power.Excellent separation efficiency, suitable for trace impurity removal. nih.govHigh-purity applications, analytical and preparative scale.
SFCChromatography using a supercritical fluid mobile phase.Fast, reduced organic solvent use ("greener"). researchgate.netChiral and achiral separations, green purification.

Reactivity and Transformations of 1,3 Dimethyl 2 Sulfinylamino Benzene

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for benzene (B151609) derivatives. wikipedia.org In 1,3-dimethyl-2-(sulfinylamino)benzene, the outcome of such reactions is dictated by the combined electronic and steric influences of the two methyl groups and the sulfinylamino group.

The rate and orientation of electrophilic aromatic substitution are determined by the nature of the substituents already present on the benzene ring. masterorganicchemistry.com Groups that donate electron density to the ring increase its nucleophilicity and are termed "activating groups," generally directing incoming electrophiles to the ortho and para positions. Conversely, "deactivating groups" withdraw electron density, reducing the reaction rate. chadsprep.comchemistrysteps.com

Methyl Groups (-CH₃): The two methyl groups at positions C1 and C3 are classic activating groups. chemistrysteps.com They donate electron density to the aromatic ring primarily through an inductive effect, increasing the ring's reactivity towards electrophiles. As activators, they are ortho, para-directors. chadsprep.com

The cumulative effect on the this compound ring is strong activation. With three groups capable of donating electron density (two inductively, one by resonance), the benzene ring is significantly more reactive towards electrophiles than unsubstituted benzene. All three substituents synergistically direct incoming electrophiles to the available C4 and C6 positions.

Regioselectivity in the electrophilic substitution of this compound is a consequence of the combined directing effects of the substituents. youtube.com The available positions for substitution are C4, C5, and C6.

The methyl group at C1 directs ortho (C2, C6) and para (C4).

The methyl group at C3 directs ortho (C2, C4) and para (C6).

The sulfinylamino group at C2 directs ortho (C1, C3 - already substituted) and para (C5). However, its primary directing influence on the available positions will be towards its ortho positions (C1, C3) and its para position (C5). A more practical assessment considers the stabilization of the intermediate carbocation.

Attack at each available position leads to a resonance-stabilized intermediate (a sigma complex). The stability of this intermediate determines the preferred reaction pathway.

Attack at C4: The positive charge of the sigma complex is delocalized and can be stabilized by resonance donation from the -NSO group and inductive donation from both methyl groups.

Attack at C6: Similar to C4, the sigma complex is well-stabilized by all three groups.

Attack at C5: This position is sterically hindered by the two flanking methyl groups at C1 and C3. While electronically activated, substitution at this site is generally disfavored due to steric hindrance.

Therefore, electrophilic substitution is expected to occur predominantly at the C4 and C6 positions, leading to the formation of two major regioisomers. The ratio between the 4- and 6-substituted products would be influenced by the specific electrophile and reaction conditions, with the slightly less hindered C4 position often being favored.

Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
Position of AttackDirecting InfluenceSteric HindrancePredicted Outcome
C4Favorable (para to C1-CH₃, ortho to C3-CH₃)ModerateMajor Product
C5Favorable (para to C2-NSO)HighMinor or Trace Product
C6Favorable (ortho to C1-CH₃, para to C3-CH₃)ModerateMajor Product

The principles of kinetic and thermodynamic control are crucial for understanding the product distribution in EAS reactions. wikipedia.orglibretexts.org

Kinetic Control: The reaction rate is determined by the activation energy of the rate-determining step, which is the formation of the sigma complex. libretexts.orglibretexts.org The presence of three activating groups on the this compound ring substantially lowers this activation energy compared to benzene. This results in a much faster reaction rate. The relative rates of attack at the different positions determine the initial product distribution. Since the intermediates for ortho and para attack (relative to the activating groups) are more stable, they form faster, making these the kinetically favored pathways. organicchemistrytutor.com

Thermodynamic Control: The final product ratio is governed by the relative stability of the products, provided the reaction is reversible. wikipedia.org In most EAS reactions, the final deprotonation step is irreversible, meaning the product distribution reflects the kinetic pathways. libretexts.org The stability of the products is influenced by steric interactions. For instance, if an electrophile is particularly bulky, the product with the substituent at the less sterically crowded position (potentially C4 over C6) might be the more stable, thermodynamically favored product. However, kinetic factors related to the stability of the intermediate cation are typically dominant in determining the outcome of these reactions. rsc.org

Reactions Involving the N-Sulfinyl Moiety

The N=S=O group is a versatile functional group with an electrophilic sulfur atom, making it susceptible to attack by nucleophiles and participation in pericyclic reactions. pageplace.de

The sulfur atom in the N-sulfinyl group is electron-deficient due to its bonds with the more electronegative nitrogen and oxygen atoms. This electrophilicity allows it to react with a variety of nucleophiles. masterorganicchemistry.com This reaction is a key method for forming new sulfur-nitrogen and sulfur-carbon bonds. youtube.comkhanacademy.org

A prominent example is the reaction with organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) reagents. The carbanionic nucleophile attacks the sulfur atom, with the electron density shifting onto the oxygen atom. Subsequent workup with a proton source yields a sulfinamide. This transformation is a powerful tool for the synthesis of chiral sulfinamides, which are important intermediates in asymmetric synthesis.

The general mechanism proceeds as follows:

Nucleophilic Attack: The nucleophile adds to the electrophilic sulfur atom of the N=S=O group.

Intermediate Formation: A tetrahedral intermediate is formed.

Protonation: Aqueous or acidic workup protonates the oxygen atom to yield the final sulfinamide product.

Examples of Nucleophilic Addition to N-Sulfinylanilines
NucleophileReagent TypeProduct Class
Alkyl or Aryl CarbanionGrignard Reagent (RMgX)Sulfinamide
Alkyl or Aryl CarbanionOrganolithium Reagent (RLi)Sulfinamide
HydroxylamineN-NucleophileUnsymmetrical Hydrazine (after rearrangement) nih.gov

The N=S=O group can participate as a component in various cycloaddition reactions. The N=S double bond, in particular, can act as a dienophile in [4+2] hetero-Diels-Alder reactions. pageplace.de These reactions are valuable for constructing six-membered sulfur- and nitrogen-containing heterocyclic rings (3,6-dihydro-1,2-thiazine 1-oxides). pageplace.de N-sulfinylanilines are generally considered electron-deficient dienophiles, reacting readily with electron-rich dienes. pageplace.de

The stereochemical outcome of these cycloadditions is a key feature. Diels-Alder reactions are typically concerted, pericyclic processes that proceed through a suprafacial pathway, meaning the new bonds form on the same face of the dienophile and diene. mdpi.com This concerted mechanism leads to a high degree of stereospecificity, where the stereochemistry of the reactants is directly translated to the stereochemistry of the product. nih.gov

Endo/Exo Selectivity: In reactions with cyclic dienes, such as cyclopentadiene, the formation of endo and exo isomers is possible. The endo product, arising from a transition state with secondary orbital overlap, is often the kinetically favored product. nih.gov

Diastereoselectivity: When chiral N-sulfinyl compounds are used, or when the reaction is catalyzed by a chiral Lewis acid, high levels of diastereoselectivity and enantioselectivity can be achieved. nih.govnih.gov The chiral auxiliary or catalyst controls the facial selectivity of the diene's approach to the dienophile.

Reaction Types: Besides the common [4+2] cycloadditions, N-sulfinyl compounds can also undergo [2+2] and [3+2] cycloadditions with appropriate reaction partners like ketenes or ylides, leading to four- or five-membered heterocyclic rings, respectively. nih.govnih.govnih.gov These reactions also often proceed with high stereocontrol. nih.govresearchgate.net

The stereochemical outcomes are predictable based on the principles of frontier molecular orbital (FMO) theory, which considers the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the N-sulfinyl dienophile. mdpi.com

Applications of 1,3 Dimethyl 2 Sulfinylamino Benzene in Advanced Organic Synthesis

As a Chiral Auxiliary or Ligand Precursor

The ability to control the three-dimensional arrangement of atoms during a chemical reaction is paramount in fields such as pharmaceutical and materials science. Chiral N-sulfinyl compounds are well-established as effective tools for asymmetric synthesis, where a temporary chiral group, or auxiliary, guides the formation of a specific stereoisomer. wikipedia.org

Chiral N-sulfinyl compounds, particularly N-sulfinylanilines and their derivatives, are precursors to chiral sulfinimines (N-sulfinyl imines). The addition of organometallic reagents to the carbon-nitrogen double bond of these sulfinimines is a powerful and widely used method for the asymmetric synthesis of chiral amines. acs.orgias.ac.in The stereochemical outcome of the reaction is directed by the chiral sulfur center of the sulfinyl group. After the key bond-forming step, the sulfinyl auxiliary can be readily cleaved under mild acidic conditions, yielding the desired enantiomerically enriched amine.

While specific studies detailing the performance of the 1,3-dimethylphenyl variant are not broadly documented, the general principle established with other sulfinyl auxiliaries, such as the widely used tert-butanesulfinamide, demonstrates the utility of this compound class. High levels of diastereoselectivity are often achieved in these reactions.

Table 1: Representative Asymmetric Reactions Using N-Sulfinyl Imine Chemistry

Reaction TypeSubstrateReagentDiastereomeric Ratio (d.r.)
Grignard AdditionN-Sulfinyl AldiminePhenylmagnesium Bromide>98:2
Enolate AdditionN-Sulfinyl ImineLithium Enolate of Acetateup to 96:4
Aza-Friedel–CraftsN-tert-butanesulfinyl imineIndoleup to 98% de

This table illustrates the high degree of stereocontrol typically achieved in reactions mediated by the N-sulfinyl group, a principle applicable to derivatives like 1,3-Dimethyl-2-(sulfinylamino)benzene.

Beyond serving as a stoichiometric chiral auxiliary, the sulfinylamino group can be incorporated into more complex molecules designed to act as chiral ligands in transition-metal-catalyzed asymmetric reactions. researchgate.net These ligands coordinate to a metal center and create a chiral environment that influences the stereochemical outcome of the catalytic transformation.

The synthesis of novel chiral sulfinyl imine ligands has become an active area of research. researchgate.netacs.org For instance, chiral sulfinamides can be condensed with aldehydes to form sulfinyl imine ligands that may also contain other donor atoms, such as sulfur (thioether), to create bidentate ligands. researchgate.net These ligands have been successfully applied in palladium-catalyzed asymmetric allylic alkylation reactions, where the structure of the sulfinamide component significantly impacts both the yield and the enantiomeric ratio of the product. researchgate.net The 1,3-dimethylphenyl backbone of this compound offers a rigid and sterically defined scaffold that can be exploited in the design of such specialized ligands.

As a Building Block for Complex Molecular Architectures

The inherent reactivity of the nitrogen-sulfur double bond system makes this compound a useful synthon for constructing more elaborate molecules, particularly heterocyclic compounds.

N-sulfinylanilines are recognized as valuable precursors for synthesizing heterocyclic compounds, especially those containing sulfur and nitrogen atoms. researchgate.net The sulfinylamino group can participate in cycloaddition reactions, such as Diels-Alder reactions, where it can act as a dienophile, leading to the formation of six-membered rings. researchgate.net

Furthermore, these compounds are used as precursors for cyclic sulfonamides, which are important structural motifs in medicinal chemistry. researchgate.net The high reactivity of the aromatic sulfinylamine function allows for its transformation and incorporation into various ring systems. researchgate.net The synthesis of sulfur-containing heterocycles, such as 1,3-thiazoles and 1,3-thiazinanes, often relies on starting materials that can provide the requisite sulfur and nitrogen atoms in a controlled manner. nih.govresearchgate.net

Table 2: Examples of Heterocyclic Systems Accessible from Sulfinylamine Precursors

Precursor ClassReaction TypeResulting Heterocycle
N-SulfinylamineCycloadditionThiazinanes
N-SulfinylamineCyclizationCyclic Sulfonamides
N-SulfinylamineRadical CyclizationSultines (Cyclic Esters)

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. nih.govnih.gov MCRs are valued for their atom economy, simplicity, and ability to rapidly generate molecular complexity. nih.gov Prominent examples of MCRs include the Ugi and Passerini reactions, which are widely used in the synthesis of peptide-like structures and other scaffolds relevant to drug discovery. nih.govnih.gov

While MCRs represent a powerful strategy in organic synthesis, the specific participation of N-sulfinylamines like this compound in such reaction cascades is not as extensively documented as their roles in other transformations. The field is dominated by other reactive species such as isocyanides. researchgate.net However, the electrophilic nature of the sulfur atom in the sulfinylamino group suggests potential for its inclusion in novel MCRs as research in this area continues to expand.

As an Intermediate for Specialty Organic Chemicals

The sulfinylamino group is an effective synthetic handle that can be readily converted into other valuable sulfur-based functional groups. This makes this compound a useful intermediate in the synthesis of specialty chemicals, particularly for the pharmaceutical and agrochemical industries.

Recent advances have highlighted the utility of sulfinylamines as reagents for the direct, one-pot synthesis of sulfonimidamides and sulfoximines. researchgate.net These functional groups are of growing interest in medicinal chemistry due to their unique physicochemical properties and three-dimensional structures. Similarly, sulfinylamines can be used to prepare primary sulfonamides (R-SO₂NH₂). acs.org Primary sulfonamides are not only found in numerous marketed drugs but also serve as crucial precursors for other important compounds, such as sulfonylureas, which are used in medications and as herbicides. acs.org The reaction of organometallic reagents (e.g., Grignard or organolithium reagents) with specific sulfinylamine reagents provides a direct and convenient route to these valuable primary sulfonamides in good to excellent yields. acs.org

Table 3: Pharmaceutically Relevant Moieties Derived from Sulfinylamine Chemistry

PrecursorTarget Functional GroupExamples of Drug Classes or Applications
SulfinylaminePrimary SulfonamideAntibacterials (Sulfonamides), Diuretics, Anticonvulsants
SulfinylamineSulfonimidamideInvestigational Drugs, Agrochemicals
SulfinylamineSulfoximineInvestigational Drugs, Agrochemicals
Primary SulfonamideSulfonylureaAntidiabetic Medications, Herbicides

Preparation of Pharmaceutical Intermediates

The N-sulfinyl group in this compound serves as a versatile building block for the synthesis of nitrogen-containing heterocycles, which are core structures in numerous pharmaceutical agents. N-sulfinylanilines, the class of compounds to which this compound belongs, are known to function as reactive dienes in Diels-Alder reactions. This reactivity allows for the construction of complex bicyclic sulfonamides.

For instance, N-sulfinylanilines can react with dienophiles like norbornadiene to yield benzo-ortho-thiazine S-oxides. These adducts can be further oxidized to the corresponding S,S-dioxides, which belong to the thiazinesulfonamide class of compounds. researchgate.net The sulfonamide moiety is a critical pharmacophore found in a wide range of drugs, including antibiotics, diuretics, and antiviral agents. nih.gov The ability to rapidly construct these scaffolds makes reagents like this compound valuable in medicinal chemistry for generating libraries of potential drug candidates.

The general scheme for such a cycloaddition is presented below, illustrating the potential of this compound in creating these scaffolds.

Table 1: Diels-Alder Reaction of N-Sulfinylanilines with Norbornadiene

Reactant 1Reactant 2Product ClassSignificance
This compoundNorbornadieneBenzo-ortho-thiazine S-oxidePrecursor to bicyclic sulfonamides for drug discovery. researchgate.net

Furthermore, the N-sulfinyl group can be a precursor to sulfonimidamides, which are considered bioisosteres of sulfonamides. nih.gov Replacing a sulfonyl oxygen with an imine group can modulate the compound's physicochemical properties, potentially leading to improved activity and reduced toxicity. nih.gov The synthesis of chiral sulfonimidamides from anilines highlights a pathway where this compound could be used to generate novel pharmaceutical intermediates with specific three-dimensional structures. nih.gov

Synthesis of Agrochemical Intermediates

The synthetic utility of this compound extends to the field of agrochemicals. Many modern herbicides, fungicides, and insecticides are complex organic molecules that incorporate nitrogen- and sulfur-containing heterocycles. The reactivity of the N-sulfinyl group is again central to its application in this area.

Primary sulfonamides, which can be derived from sulfinylamine precursors, are key starting materials for sulfonylurea herbicides. acs.org These herbicides are highly effective at low application rates and function by inhibiting the enzyme acetolactate synthase in plants. The synthesis of diverse primary sulfonamides is a critical step in discovering new and effective herbicidal agents. acs.org Reagents like this compound could be employed in pathways to generate novel sulfonamide building blocks for this purpose.

The Diels-Alder reactivity of N-sulfinylanilines is also relevant for agrochemical synthesis. researchgate.net The creation of unique heterocyclic frameworks is a common strategy for identifying new modes of action against pests and weeds. The ability to construct benzo-ortho-thiazine derivatives provides a route to novel molecular scaffolds that can be screened for biological activity.

Table 2: Potential Application in Agrochemical Intermediate Synthesis

ReagentReaction TypeIntermediate ClassPotential Agrochemical Application
This compoundReaction with organometallicsPrimary SulfonamidesPrecursors to sulfonylurea herbicides. acs.org
This compoundDiels-Alder CycloadditionHeterocyclic SulfonamidesScaffolds for new fungicides or insecticides. researchgate.net

The strategic placement of fluorine atoms is a known method to enhance the efficacy of agrochemicals, and the synthesis of fluorinated intermediates is of high interest. researchgate.net The robust nature of the reactions involving N-sulfinylanilines allows for their use with a variety of substituted reaction partners, enabling the introduction of desired functionalities for optimizing biological performance.

Precursors for Advanced Materials

Beyond biological applications, the unique chemical properties of this compound make it a candidate as a precursor for advanced materials. The N=S=O unit can be incorporated into polymer backbones or used to modify material surfaces. The aromatic portion of the molecule provides rigidity and potential for π-stacking interactions, which are desirable properties in materials science for creating ordered structures.

While specific applications of this compound in materials science are not widely documented, the reactivity of the N-sulfinyl group suggests potential uses. For example, it could be used to synthesize specialized ligands for catalysis. The nitrogen and sulfur atoms can act as coordination sites for metal ions, and the sterically bulky 2,6-dimethylphenyl group can create a specific chiral pocket around a metal center, influencing the selectivity of catalytic processes.

Another potential application lies in the synthesis of novel polymers. The N-sulfinyl group could participate in polymerization reactions, either through cycloaddition pathways or by being transformed into other functional groups that can then be polymerized. This could lead to the creation of polysulfonamides or other sulfur- and nitrogen-containing polymers with unique thermal, mechanical, or optical properties. The development of such materials is crucial for applications in electronics, aerospace, and high-performance engineering.

Future Research Directions and Emerging Opportunities

Development of Sustainable and Economical Synthetic Protocols

The synthesis of N-sulfinylamines has traditionally relied on methods that can be improved in terms of environmental impact and cost-effectiveness. A primary future goal is the development of greener synthetic routes. Research should focus on minimizing waste and utilizing less hazardous reagents. For instance, moving away from thiol-based starting materials can alleviate issues with their handling and odor. nih.gov

Promising avenues include metal-free catalytic systems and the use of environmentally benign solvents. researchgate.net For example, processes that utilize inexpensive and non-toxic solvents like dimethyl carbonate represent a significant step forward. researchgate.net Furthermore, developing protocols that operate under milder, ambient conditions will reduce energy consumption. Recent advances in photocatalysis and electrochemistry offer powerful tools for activating simple precursors under gentle conditions, providing a clear direction for future synthetic developments. nih.govrsc.org The exploration of one-pot syntheses, where multiple transformations occur in a single reaction vessel, will also be crucial for improving efficiency and reducing waste streams. acs.org

Protocol AspectCurrent MethodFuture GoalPotential Advantage
Catalysis Transition-metal catalystsMetal-free or earth-abundant metal catalystsReduced cost, lower toxicity
Solvents Chlorinated solventsBenign solvents (e.g., dimethyl carbonate, water)Improved environmental profile, enhanced safety
Starting Materials Thiol-based precursorsThiol-free routes (e.g., from anilines, sulfites)Avoids malodorous reagents, broader substrate scope
Energy High-temperature reactionsPhotochemical or electrochemical methodsReduced energy consumption, milder conditions

Exploration of Novel Reactivity Modalities for Functionalization

While the reactivity of N-sulfinylamines as electrophiles is well-established, their full potential in organic synthesis remains largely untapped. researchgate.net Future research should aim to uncover and harness new modes of reactivity to access a wider range of functionalized molecules.

One emerging area is the use of N-sulfinylamines in radical chemistry. rsc.org For example, radical-mediated decarboxylative reactions have shown that carboxylic acids can be converted directly into sulfinamides, a transformation that opens up new pathways for drug discovery and bioconjugation. rsc.org Similarly, visible-light-induced carbene chemistry has demonstrated the versatile reactivity of the N=S=O linchpin, leading to the synthesis of valuable amides and α-iminoesters under mild, transition-metal-free conditions. nih.gov

Further exploration could involve:

Asymmetric Catalysis: Developing enantioselective transformations using chiral catalysts to control the stereochemistry of products derived from 1,3-Dimethyl-2-(sulfinylamino)benzene. Nickel-catalyzed asymmetric additions of arylboronic acids to N-sulfinylamines have already shown promise in creating S-chirogenic sulfinamides. nih.gov

Cycloaddition Reactions: Investigating the participation of the N=S=O group in novel cycloaddition reactions to construct complex heterocyclic scaffolds.

C-H Functionalization: Devising methods for the direct functionalization of C-H bonds in the dimethylbenzene ring, guided by the sulfinylamino group, to streamline the synthesis of complex derivatives.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

As more complex molecules are synthesized from this compound, the need for robust and unambiguous structural characterization becomes paramount. While standard techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy are routine, future research will benefit from the application of more advanced methods.

The characterization of reaction intermediates, transient species, and complex product mixtures requires sophisticated analytical tools. Future work should increasingly integrate:

2D NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC will be essential for definitively assigning the structure of novel, highly functionalized derivatives.

X-ray Crystallography: This remains the gold standard for unambiguous solid-state structure determination, providing precise information on bond lengths, angles, and stereochemistry.

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for confirming elemental composition. Techniques like tandem mass spectrometry (MS/MS) can help elucidate fragmentation patterns and deduce the connectivity of complex products.

In-situ Spectroscopy: The use of in-situ IR or NMR monitoring can provide real-time information about reaction kinetics and mechanisms, helping to identify transient intermediates that are key to understanding novel reactivity. researchgate.net

TechniqueApplication AreaInformation Gained
2D NMR (COSY, HSQC, HMBC) Complex product mixturesDefinitive proton-carbon connectivity, structural assignment
X-ray Crystallography Crystalline solidsUnambiguous 3D structure, stereochemistry, conformation
Tandem Mass Spectrometry (MS/MS) Reaction productsStructural fragmentation patterns, confirmation of connectivity
In-situ IR/NMR Reaction monitoringReal-time kinetic data, detection of transient intermediates

Integration with Automation and Flow Chemistry in Synthesis

To accelerate the discovery and optimization of reactions involving this compound, the integration of automation and continuous flow chemistry is a critical future direction. durham.ac.uk These technologies offer significant advantages over traditional batch synthesis, including enhanced safety, reproducibility, scalability, and the ability to rapidly screen reaction conditions. uc.pt

Flow chemistry, where reagents are pumped through a network of tubes and reactors, is particularly well-suited for handling reactive intermediates and performing reactions under conditions that are difficult to control in batch, such as high pressure or temperature. durham.ac.ukuc.pt The development of multistep continuous flow syntheses for related sulfur-containing compounds has already demonstrated the power of this approach. researchgate.netresearchgate.net

Future opportunities include:

Automated Library Synthesis: Using automated platforms to rapidly synthesize libraries of derivatives of this compound for screening in drug discovery or materials science. nih.gov

Telescoped Reactions: Designing multi-step syntheses in a continuous flow setup where the output of one reactor flows directly into the next, eliminating the need for intermediate workup and purification steps. nih.gov

Machine Learning-Assisted Optimization: Combining automated flow reactors with machine learning algorithms to rapidly identify optimal reaction conditions, accelerating process development.

The adoption of these advanced manufacturing technologies will be essential for translating laboratory discoveries into practical, scalable processes for the production of valuable chemicals derived from this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3-dimethyl-2-(sulfinylamino)benzene, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The compound can be synthesized via sulfinylation of the parent amine. For example, analogous protocols involve reacting methyl-substituted anilines with sulfinylating agents (e.g., thionyl chloride derivatives) under controlled pH and temperature. A stepwise approach, as seen in European patent applications, includes protecting the amino group with a tert-butoxycarbonyl (Boc) group before sulfinylation, followed by deprotection under acidic conditions (e.g., HCl in dioxane) . Yield optimization requires monitoring reaction kinetics using HPLC or TLC and adjusting stoichiometry (e.g., 1.2–1.5 equivalents of sulfinyl chloride).

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of high-resolution mass spectrometry (HRMS) for molecular weight confirmation (e.g., [M+H]+ peaks) and multinuclear NMR (¹H, ¹³C) to resolve substituent positions. For instance, ¹H-NMR signals for methyl groups in analogous compounds appear as singlets at δ 1.02–2.54 ppm, while sulfinyl protons may show broad peaks due to hydrogen bonding . Purity is assessed via reverse-phase HPLC with retention time consistency (e.g., 1.76 minutes under QC-SMD-TFA05 conditions) and >95% purity thresholds .

Q. What are the key stability considerations for storing this compound?

  • Methodological Answer : The sulfinylamino group is moisture-sensitive. Store the compound under inert gas (argon/nitrogen) at −20°C in amber vials to prevent photodegradation. Stability tests under accelerated conditions (40°C/75% RH for 1–2 weeks) can identify decomposition pathways, such as sulfoxide reduction or hydrolysis, monitored via FT-IR (loss of S=O stretch at ~1040 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model charge distribution and frontier molecular orbitals. For example, the sulfinyl group’s electrophilic sulfur atom (partial charge ~+1.2) facilitates nucleophilic attack, as demonstrated in analogous methylbenzene derivatives. Solvent effects (e.g., DMSO polarity) are incorporated via PCM models to predict reaction barriers .

Q. What strategies resolve diastereomeric mixtures of this compound derivatives?

  • Methodological Answer : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) separates enantiomers. For diastereomers, leverage differences in solubility via fractional crystallization (e.g., using ethanol/water mixtures). NMR coupling constants (e.g., vicinal 3JHH^3J_{HH}) and NOESY correlations distinguish stereoisomers, as shown in cyclohexene-carboxylic ester analogs .

Q. How does the sulfinylamino group influence the compound’s adsorption behavior on catalytic surfaces?

  • Methodological Answer : Surface-enhanced Raman spectroscopy (SERS) and XPS analyze adsorption on metal catalysts (e.g., Pt/C). The sulfinyl group’s lone pairs bind to metal surfaces, altering charge transfer. Kinetic studies under varying pressures (1–10 atm H₂) reveal competitive adsorption between the sulfinyl moiety and aromatic rings, impacting catalytic hydrogenation efficiency .

Q. What mechanistic insights explain contradictions in sulfinyl group reactivity across different pH conditions?

  • Methodological Answer : pH-dependent reactivity is probed via stopped-flow UV-Vis spectroscopy. Under acidic conditions (pH < 3), protonation of the sulfinyl oxygen increases electrophilicity, accelerating nucleophilic substitution. In alkaline media (pH > 10), deprotonation stabilizes the sulfinate anion, reducing reactivity. Conflicting literature reports may arise from unaccounted buffer effects or competing hydrolysis pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.